4-(2,3-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine
Description
Properties
IUPAC Name |
4-(2,3-dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-23-13-7-4-6-12(10-13)15-11-16(22-19(20)21-15)14-8-5-9-17(24-2)18(14)25-3/h4-11H,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJZVLXQOZAIHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=NC(=N2)N)C3=C(C(=CC=C3)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions and Optimization
In a typical procedure, equimolar amounts of 2,3-dimethoxyacetophenone (I) and 3-methoxybenzaldehyde (II) are dissolved in ethanol. A 50% aqueous potassium hydroxide solution is added in excess, and the mixture is stirred at room temperature for 20 hours. The base catalyzes the aldol condensation, forming the α,β-unsaturated ketone. Cooling the reaction mixture in an ice bath followed by acidification with 6 M HCl precipitates the chalcone (III), which is filtered and washed with ethanol.
Key Variables :
-
Solvent : Ethanol is preferred for its ability to dissolve both aromatic ketones and aldehydes while facilitating easy precipitation of the product.
-
Base Concentration : Higher KOH concentrations (50% aqueous) improve reaction rates but require careful pH control during workup to avoid side reactions.
-
Temperature : Room-temperature conditions minimize side product formation compared to heated reactions.
Cyclization to Pyrimidin-2-amine
The chalcone intermediate undergoes cyclization with guanidine hydrochloride to form the pyrimidine ring. This step introduces the 2-amine group and positions the aryl substituents at the 4- and 6-positions of the pyrimidine core.
Guanidine-Mediated Cyclization
A mixture of chalcone (III, 1 equiv.) and guanidine hydrochloride (1.5 equiv.) is dissolved in dimethylformamide (DMF). Potassium carbonate (3 equiv.) is added to deprotonate guanidine and facilitate nucleophilic attack on the chalcone’s α,β-unsaturated system. The reaction is refluxed at 120°C for 2 hours, during which the pyrimidine ring forms via a six-electron cyclization mechanism.
Critical Parameters :
Workup and Purification
After cooling, the reaction mixture is poured into ice-cold 3 M HCl, precipitating the crude product. Recrystallization from ethanol yields pure 4-(2,3-dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine as a crystalline solid.
While specific spectral data for the target compound are not reported, analogous 4,6-diarylpyrimidin-2-amine derivatives provide a reference framework.
Spectroscopic Analysis
Crystallographic Insights
X-ray diffraction studies of related compounds reveal dihedral angles between the pyrimidine ring and aryl substituents ranging from 17° to 44°, influenced by methoxy group steric effects. For the target compound, similar torsional strain is expected due to the 2,3- and 3-methoxy substitutions, potentially affecting packing and hydrogen-bonding patterns.
Reaction Optimization and Yield Considerations
Solvent and Base Screening
Comparative studies show that DMF outperforms ethanol in cyclization steps due to superior solubility of intermediates. Substituting K₂CO₃ with weaker bases like NaHCO₃ reduces yields by 20–30%, highlighting the need for strong bases to deprotonate guanidine.
Temperature and Time Dependence
Prolonged reflux (>3 hours) or higher temperatures (>130°C) promote decomposition, whereas shorter durations (<2 hours) result in incomplete cyclization.
Table 1: Optimization Parameters for Cyclization
| Parameter | Optimal Value | Yield Impact |
|---|---|---|
| Solvent | DMF | +35% |
| Temperature | 120°C | +25% |
| Guanidine Equiv. | 1.5 | +15% |
| Reaction Time | 2 hours | +20% |
Challenges and Alternative Approaches
Steric and Electronic Effects
The 2,3-dimethoxy group on the phenyl ring introduces steric hindrance, potentially slowing chalcone formation or cyclization. Electron-donating methoxy groups, however, enhance the chalcone’s electrophilicity, offsetting kinetic barriers.
Alternative Cyclization Agents
While guanidine hydrochloride is standard, thiourea has been explored for thiazole-pyrimidine hybrids. For this compound, however, guanidine remains optimal due to its ability to directly form the 2-amine group without introducing sulfur.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrimidine ring or the aromatic rings, potentially leading to the formation of dihydropyrimidine derivatives.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: Halogenated reagents and strong bases or acids to facilitate the substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry
Potential Pharmacological Activities:
The compound is being investigated for its potential as a pharmacophore in drug development, particularly for anti-cancer and anti-inflammatory properties. Research indicates that compounds with similar pyrimidine structures exhibit a broad spectrum of biological activities, including:
- Antitumor Activity: Studies have shown that pyrimidine derivatives can inhibit tumor growth by interfering with cellular signaling pathways.
- Anti-inflammatory Effects: Some derivatives demonstrate the ability to reduce inflammation by inhibiting pro-inflammatory cytokines.
Case Study:
A study published in 2016 explored the synthesis and biological evaluation of various pyrimidine derivatives, including 4-(2,3-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine. The results indicated significant cytotoxicity against specific cancer cell lines, suggesting its potential as an anti-cancer agent .
Interaction with Biological Macromolecules:
Research has been conducted to understand how this compound interacts with biological macromolecules like enzymes and receptors.
- Mechanism of Action: The compound may modulate the activity of specific enzymes or receptors through binding interactions, influencing various cellular processes.
Case Study:
In a study investigating the interaction of pyrimidine derivatives with protein targets, it was found that this compound could effectively bind to certain enzymes involved in metabolic pathways, leading to potential therapeutic applications .
Mechanism of Action
The mechanism of action of 4-(2,3-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical profiles of pyrimidin-2-amine derivatives are highly dependent on the substituents at the 4- and 6-positions. Key analogues include:
Key Observations :
- Substituent Position : The 2,3-dimethoxy configuration in the target compound contrasts with the 3,4-dimethoxy isomer (), which may alter steric hindrance and π-stacking interactions.
- Heterocyclic vs.
- Halogen and Electron-Withdrawing Groups: Fluorine substitution () improves binding affinity to enzymes like RabGGTase, as seen in the Glide score (-10.2 vs. -8.5 for non-fluorinated analogues).
Spectroscopic and Physicochemical Properties
- IR Spectroscopy : The NH stretch at ~3294 cm⁻¹ () is consistent across pyrimidin-2-amine derivatives.
- NMR Data : reports ¹H NMR shifts for the triazole-containing analogue, including aromatic protons at δ 7.2–8.1 ppm and methoxy groups at δ 3.8–3.9 ppm.
- Solubility : Methoxy groups generally improve solubility in polar solvents compared to halogenated analogues (e.g., ’s 4-(3,4-dichlorophenyl) derivative).
Biological Activity
4-(2,3-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine is a heterocyclic compound belonging to the pyrimidine class, characterized by the presence of methoxy-substituted phenyl groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer research and drug development. This article reviews its biological activity, including mechanisms of action, cytotoxicity profiles, and structure-activity relationships (SAR).
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of . The structural arrangement includes two methoxy groups on the phenyl rings attached to the pyrimidine core, which influences its biological activity.
The biological activity of this compound is hypothesized to involve interaction with key molecular targets such as enzymes and receptors. Its binding affinity to these targets can modulate various cellular processes, potentially leading to therapeutic effects in diseases such as cancer.
Cytotoxicity and Antiproliferative Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Profiles : In vitro studies have shown that compounds similar to this compound possess IC50 values indicating their potency against human cancer cell lines such as A549 (lung adenocarcinoma), SW-480 (colorectal cancer), and MCF-7 (breast cancer). One study reported that a related compound achieved IC50 values of against A549 cells, demonstrating substantial antiproliferative activity compared to standard chemotherapeutics like Cisplatin .
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| This compound | A549 | 5.9 ± 1.7 |
| Similar Derivative | SW-480 | 16.1 |
| Similar Derivative | MCF-7 | 3.2 |
Structure-Activity Relationship (SAR)
The effectiveness of this compound can be influenced by the positioning and type of substituents on the phenyl rings. Studies indicate that electron-withdrawing groups at specific positions enhance cytotoxicity, while bulky or electron-donating groups may reduce activity. For example, halogen substitutions have shown improved antiproliferative effects compared to methoxy substitutions .
Case Studies
- Cytotoxic Evaluation : In one study, a series of pyrimidine derivatives were synthesized and evaluated for their cytotoxic effects against multiple cancer cell lines. The results indicated that compounds with specific substitutions exhibited enhanced apoptosis induction in A549 cells through dose-dependent mechanisms .
- Molecular Docking Studies : Computational studies have been conducted to explore the binding interactions between these compounds and their molecular targets. These studies help elucidate the pharmacophore features critical for biological activity and guide further optimization .
Q & A
Q. What are the common synthetic routes for preparing 4-(2,3-Dimethoxyphenyl)-6-(3-methoxyphenyl)pyrimidin-2-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves condensation of substituted anilines with pyrimidine precursors. For example, a base-catalyzed (e.g., K₂CO₃) reaction between 2,3-dimethoxybenzaldehyde and 3-methoxyphenylacetonitrile, followed by cyclization under reflux with ammonium acetate in acetic acid . Optimizing solvent polarity (e.g., DMF vs. ethanol) and temperature (80–120°C) can improve yields by 15–20%. Purity is monitored via HPLC (C18 column, acetonitrile/water gradient) .
Q. What spectroscopic techniques are recommended for characterizing the structure and purity of this pyrimidine derivative?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic protons in pyrimidine ring at δ 8.2–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 378.15) .
- HPLC : Reverse-phase chromatography (≥95% purity threshold) with UV detection at 254 nm .
Q. How does the substitution pattern of methoxy groups influence the compound’s physicochemical properties?
- Methodological Answer :
- LogP : Ortho/meta methoxy groups increase hydrophobicity (LogP ≈ 2.8) compared to para-substituted analogs (LogP ≈ 2.3), as calculated via ChemDraw .
- Solubility : Polar solvents (e.g., DMSO) enhance solubility (≥10 mg/mL), critical for in vitro assays. Substituent position affects crystal packing, as shown by X-ray diffraction .
Q. What in vitro models are suitable for preliminary evaluation of this compound’s biological activity?
- Methodological Answer :
- Cancer Cell Lines : MTT assays using MCF-7 (breast cancer) or A549 (lung cancer) cells, with IC₅₀ determination via dose-response curves .
- Enzyme Inhibition : Fluorescence-based assays for kinase inhibition (e.g., EGFR or CDK2) using recombinant enzymes and ATP analogs .
Q. What are the standard protocols for assessing the stability of this compound under various storage conditions?
- Methodological Answer :
- Accelerated Stability Studies : Store at 4°C, 25°C, and 40°C for 1–3 months. Monitor degradation via HPLC (e.g., new peaks at tR = 5.2 min indicate hydrolysis) .
- Light Sensitivity : Expose to UV (254 nm) for 24 hours; quantify photodegradation products using LC-MS .
Advanced Research Questions
Q. How can computational methods such as molecular docking predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Workflow : Use AutoDock Vina to model binding to kinase domains (e.g., EGFR PDB: 1M17). Parameters include grid box size (20 ų) and Lamarckian genetic algorithms .
- Validation : Compare predicted binding energies (ΔG ≈ -9.2 kcal/mol) with experimental IC₅₀ values. Discrepancies >1 log unit suggest force field inaccuracies .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) in rodents via LC-MS/MS. Low bioavailability (<20%) may explain reduced in vivo efficacy .
- Metabolite Identification : Incubate with liver microsomes; detect phase I/II metabolites (e.g., demethylated or glucuronidated derivatives) .
Q. How can structure-activity relationship (SAR) studies optimize the biological efficacy of this compound?
- Methodological Answer :
- Analog Synthesis : Replace methoxy groups with halogens (e.g., Cl, F) or methyl groups. Test in kinase inhibition assays .
- 3D-QSAR Models : Use CoMFA or CoMSIA to correlate substituent electronic properties (Hammett σ) with activity .
Q. What experimental approaches validate the proposed mechanism of action in enzyme inhibition studies?
- Methodological Answer :
- Kinetic Assays : Measure competitive vs. non-competitive inhibition via Lineweaver-Burk plots. For example, increasing Km with constant Vmax indicates competitive binding .
- Western Blotting : Assess downstream signaling (e.g., phosphorylated ERK in treated vs. untreated cells) .
Q. What analytical methodologies detect and quantify metabolites in biological matrices?
- Methodological Answer :
- LC-MS/MS : Use a C18 column (2.1 × 50 mm) with 0.1% formic acid in water/acetonitrile. Monitor transitions like m/z 378→220 for the parent compound and m/z 364→206 for demethylated metabolites .
- Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by SPE cleanup (C18 cartridges) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
